molecular formula C10H8O4 B1296276 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one CAS No. 34140-20-0

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one

Cat. No.: B1296276
CAS No.: 34140-20-0
M. Wt: 192.17 g/mol
InChI Key: CCXSLCSCFGOETM-UHFFFAOYSA-N
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Description

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one is a chemical compound with the molecular formula C10H8O4 It is a member of the isochromen family, characterized by a fused dioxolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxybenzaldehyde and glyoxylic acid in the presence of a catalyst to form the dioxolo ring system. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under varying conditions of temperature and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized isochromen derivatives.

Scientific Research Applications

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: Similar structure but with an isoquinolin ring.

    Oxolinic acid: Contains a dioxolo ring and exhibits antimicrobial properties.

Uniqueness

5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one is unique due to its specific dioxolo ring fusion and the resulting electronic and steric properties

Properties

IUPAC Name

5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10-3-6-1-8-9(14-5-13-8)2-7(6)4-12-10/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSLCSCFGOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2COC1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299039
Record name 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34140-20-0
Record name NSC127693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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